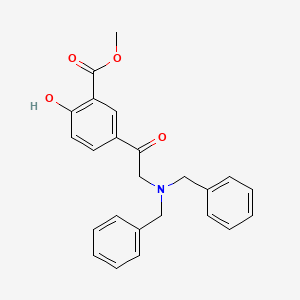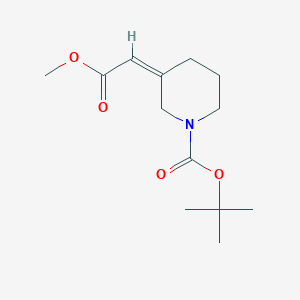
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride
Übersicht
Beschreibung
“Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO3 . It is a solid substance and is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO3.ClH/c1-11-7(10)8(6-9)2-4-12-5-3-8;/h2-6,9H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 209.67 .Wissenschaftliche Forschungsanwendungen
Biopolymer Modification
Research into the modification of xylans, a type of hemicellulose, illustrates the potential for chemical modification of biopolymers to produce derivatives with specific properties. For instance, the reaction of 4-O-methylglucuronoxylan (GX) from birch with various chemicals in aqueous sodium hydroxide produced xylan ethers and esters with potential applications in drug delivery and as antimicrobial agents due to their ability to form spherical nanoparticles and exhibit specific functional properties (Petzold-Welcke et al., 2014).
Synthetic Chemistry
The chemistry of pyrazolines and chromones as scaffolds in the synthesis of heterocyclic compounds and their derivatives has been reviewed, highlighting their importance in medicinal chemistry and drug design. These compounds show a wide range of biological activities, including antioxidant properties, which are crucial in preventing cell impairment and various diseases (Gomaa & Ali, 2020); (Yadav et al., 2014).
Pharmaceutical Development
In the pharmaceutical field, the development of synthetic pathways for valuable heterocyclic compounds is of great interest. Organocatalytic approaches have been investigated for synthesizing tetrahydrobenzo[b]pyrans, a class of compounds with significant pharmaceutical applications. Such research indicates the ongoing efforts to develop efficient synthetic methods and the potential of these compounds in drug development (Kiyani, 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride is a reagent used in the synthesis of various bioactive compounds . The specific targets of this compound can vary depending on the final product it is used to synthesize. For example, it has been used in the core modification in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase .
Mode of Action
The mode of action of this compound is primarily through its role as a building block in the synthesis of other compounds. It can form amide bonds due to its amine group, or connect to bioactive molecular structures . The specific interactions with its targets and the resulting changes would depend on the final compound it is used to synthesize.
Biochemical Pathways
As a reagent, this compound is involved in various biochemical pathways depending on the final product it is used to synthesize. For instance, when used in the synthesis of CC214-2, it would be involved in the mTOR signaling pathway . The downstream effects would depend on the specific pathway and the role of the final product in that pathway.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the final product it is used to synthesize. For example, if used in the synthesis of an mTOR inhibitor, the result of action could be the inhibition of cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . The pH of the environment could also affect its reactivity. The influence of these factors on the compound’s action and efficacy would need to be considered during the synthesis process.
Biochemische Analyse
Biochemical Properties
It is known that this compound can be used as a reagent in the synthesis of other bioactive molecules . For example, it has been used in the core modification in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase . It has also been used as a reagent in the development of pyrazoloquinolines as PDE10A inhibitor for the treatment of schizophrenia .
Cellular Effects
Given its role in the synthesis of bioactive molecules such as mTOR kinase inhibitors and PDE10A inhibitors, it is likely that this compound could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be a useful reagent in the synthesis of bioactive molecules, suggesting that it may interact with various biomolecules during these synthesis processes .
Eigenschaften
IUPAC Name |
methyl 4-(aminomethyl)oxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-7(10)8(6-9)2-4-12-5-3-8;/h2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZALZOFBRGMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362707-24-2 | |
| Record name | methyl 4-(aminomethyl)oxane-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



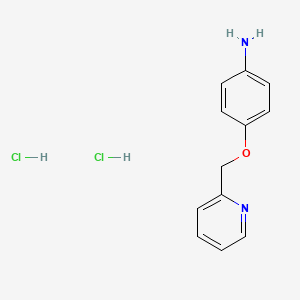

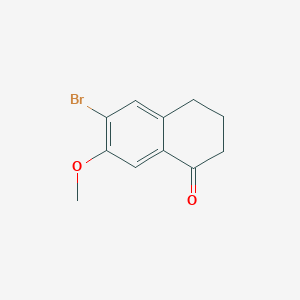


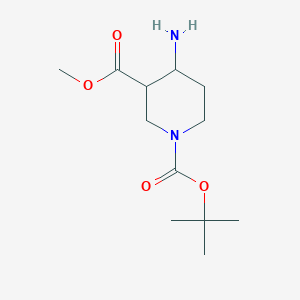
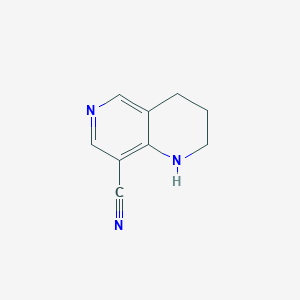


![8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3132030.png)
